5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine

Übersicht

Beschreibung

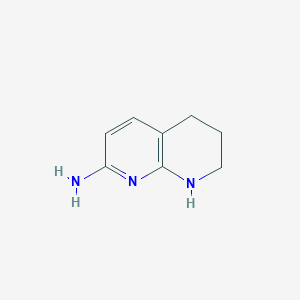

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a tetrahydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine typically involves the following steps:

Double Sonogashira Reactions: The process begins with the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines.

Chichibabin Cyclizations: This is followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, certain 1,8-naphthyridine derivatives have shown activity against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria. These compounds can inhibit the growth of these parasites effectively due to their structural features that interact with biological targets in the pathogens .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of naphthyridine derivatives on cancer cell lines. For example, benzo[ b][1,5]naphthyridine derivatives showed significant cytotoxicity against human HL-60 and HeLa cells while also inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy, particularly as part of combination therapies that enhance the efficacy of existing chemotherapeutic agents .

Analgesic and Anti-inflammatory Effects

Recent findings indicate that some naphthyridine derivatives possess analgesic and anti-inflammatory properties. Specifically, compounds such as 5-aminoimidazo[1,2-a][1,8]naphthyridine derivatives have been noted for their effectiveness in pain management and inflammation reduction without causing acute gastrointestinal toxicity .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine has been achieved through various methods. A notable approach includes an asymmetric synthesis route involving the Heck-type vinylation of chloropyridine using ethylene gas. This method allows for efficient production without the need for complex purification processes like chromatography or distillation .

Another effective synthetic strategy involves double Sonogashira reactions with acetylenic alcohols to form the desired naphthyridine scaffold . These methodologies not only enhance yield but also facilitate the scalability of production for pharmaceutical applications.

Biological Mechanisms

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its derivatives have been shown to modulate antibiotic activity by enhancing the efficacy of existing antibiotics against resistant bacterial strains . This interaction may involve competitive inhibition or allosteric modulation of target enzymes.

Case Studies

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound shares a similar structure but differs in the position of the amine group.

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine: Another structurally related compound used in similar applications.

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is unique due to its specific structural features and the resulting biological activities. Its ability to interact with specific molecular targets, such as αvβ6 integrin, sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry and materials science.

Biologische Aktivität

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure consists of a bicyclic system that includes a nitrogen atom in the ring. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

Key Findings:

- In vitro Studies: The compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: It is suggested that the compound may inhibit DNA gyrase, an essential enzyme for bacterial replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been extensively studied.

Research Insights:

- Cell Line Studies: The compound has shown inhibitory effects on various cancer cell lines including breast and lung cancer cells. It induces apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

Case Study:

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Mechanism:

It has been observed to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPQAMLQJAZDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375262-20-5 | |

| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.